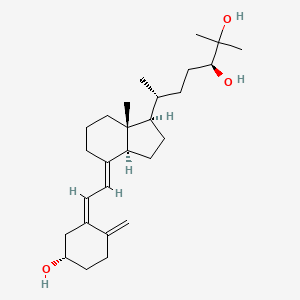

(24S)-24,25-Dihydroxyvitamin D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(24S)-24,25-Dihydroxyvitamin D3 is a metabolite of Vitamin D3, also known as cholecalciferol. This compound plays a crucial role in calcium homeostasis and bone metabolism. It is synthesized in the body through a series of hydroxylation reactions involving Vitamin D3, which is obtained from sunlight exposure or dietary sources.

Wissenschaftliche Forschungsanwendungen

(24S)-24,25-Dihydroxyvitamin D3 has numerous scientific research applications across various fields:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.

Biology: Researchers study its role in cellular signaling and gene expression regulation.

Medicine: It is investigated for its potential therapeutic effects in bone disorders, cardiovascular diseases, and immune system modulation.

Wirkmechanismus

Target of Action

The primary target of (24S)-24,25-Dihydroxyvitamin D3 is the vitamin D receptor (VDR) in the body . The VDR is a nuclear receptor that mediates the action of vitamin D3 by regulating the expression of specific genes .

Mode of Action

This compound interacts with its target, the VDR, by binding to it . This binding triggers a conformational change in the VDR, allowing it to interact with specific DNA sequences known as vitamin D response elements (VDREs) . This interaction leads to the regulation of gene expression, resulting in the biological effects of vitamin D3 .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized in the liver to 25-hydroxyvitamin D3, and in the kidney to 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 . These metabolites play crucial roles in various biological processes, including calcium homeostasis and bone metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed in the gut and transported to the liver where it is metabolized to 25-hydroxyvitamin D3 . It is then further metabolized in the kidney to its active forms . The bioavailability of this compound is influenced by factors such as dietary fat content and the presence of bile salts .

Result of Action

The molecular and cellular effects of this compound action are diverse, given its role in gene regulation . It influences the expression of genes involved in calcium homeostasis, immune function, cell proliferation, and differentiation . For instance, in patients with symptoms, signs, or biochemical findings of parathyroid hormone-independent hypercalcemia or hypercalciuria, it acts as a screening test for inactivating CYP24A1 variants .

Biochemische Analyse

Biochemical Properties

(24S)-24,25-Dihydroxyvitamin D3 participates in several biochemical reactions, primarily influencing calcium and phosphate metabolism. It interacts with enzymes such as cytochrome P450 enzymes, including CYP24A1, which hydroxylates vitamin D metabolites . This interaction is crucial for maintaining the balance of calcium and phosphate in the body. Additionally, this compound binds to vitamin D receptors, modulating gene expression and influencing various physiological processes .

Cellular Effects

This compound affects various cell types, including osteoblasts, osteoclasts, and renal tubular cells. It influences cell signaling pathways, such as the calcium signaling pathway, by modulating the expression of calcium-binding proteins . This compound also affects gene expression related to bone formation and resorption, thereby playing a role in bone health. Furthermore, this compound impacts cellular metabolism by regulating the activity of enzymes involved in calcium and phosphate transport .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the vitamin D receptor, a nuclear receptor that regulates gene transcription . Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the expression of target genes. This process influences various biological functions, including calcium and phosphate homeostasis, cell proliferation, and differentiation . Additionally, this compound can inhibit or activate enzymes, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable, but its activity can decrease over prolonged periods . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained modulation of gene expression and enzyme activity . These temporal effects are essential for understanding the compound’s role in chronic conditions and long-term treatments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Low doses of this compound have been shown to enhance calcium and phosphate absorption, promoting bone health . High doses can lead to toxic effects, such as hypercalcemia and renal impairment . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the vitamin D metabolic pathway . It is synthesized from vitamin D3 through hydroxylation by cytochrome P450 enzymes . This compound also interacts with cofactors such as magnesium and zinc, which are essential for its enzymatic activity . The metabolic pathways involving this compound are crucial for maintaining calcium and phosphate homeostasis and overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound is transported in the bloodstream bound to vitamin D binding protein, facilitating its distribution to various tissues . Within cells, this compound can be localized to specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its subcellular localization is essential for its activity, as it needs to interact with specific receptors and enzymes to exert its effects . Post-translational modifications, such as phosphorylation, can also influence the targeting and function of this compound within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

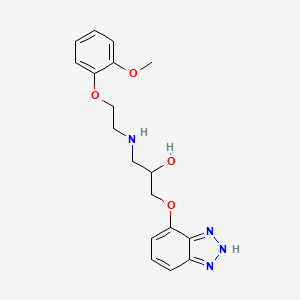

The synthesis of (24S)-24,25-Dihydroxyvitamin D3 typically involves multiple hydroxylation steps. The initial step is the conversion of Vitamin D3 to 25-hydroxyvitamin D3 in the liver. This is followed by further hydroxylation at the 24th position to produce this compound. The reaction conditions often involve the use of specific enzymes such as CYP24A1, which catalyzes the hydroxylation process .

Industrial Production Methods

Industrial production of this compound involves microbial fermentation processes. Certain microorganisms, such as Amycolata sp. and Rhodococcus erythropolis, can convert Vitamin D3 to its hydroxylated forms during fermentation. Optimizing fermentation conditions and selecting appropriate microbial strains are crucial for enhancing the yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(24S)-24,25-Dihydroxyvitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels and temperatures to ensure optimal activity of the enzymes involved .

Major Products Formed

The major products formed from the reactions of this compound include other hydroxylated metabolites of Vitamin D3, such as 1α,25-dihydroxyvitamin D3. These metabolites play significant roles in calcium and phosphate homeostasis in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1α,25-Dihydroxyvitamin D3: Another hydroxylated form of Vitamin D3, known for its potent biological activity.

25-Hydroxyvitamin D3: A precursor in the synthesis of (24S)-24,25-Dihydroxyvitamin D3, essential for its production.

20S,24S-Dihydroxyvitamin D3: A similar compound with hydroxyl groups at different positions, exhibiting distinct biological activities.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological functions compared to other Vitamin D metabolites. Its role in fine-tuning calcium and phosphate homeostasis makes it a critical compound in the Vitamin D metabolic pathway .

Eigenschaften

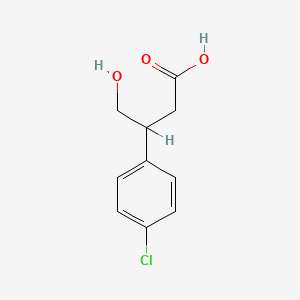

CAS-Nummer |

55700-58-8 |

|---|---|

Molekularformel |

C27H44O3 |

Molekulargewicht |

416.6 g/mol |

IUPAC-Name |

6-[(7aR)-4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/t19?,22?,23?,24?,25?,27-/m1/s1 |

InChI-Schlüssel |

FCKJYANJHNLEEP-PNMIGMIOSA-N |

SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Isomerische SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |

Kanonische SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Piktogramme |

Acute Toxic |

Herkunft des Produkts |

United States |

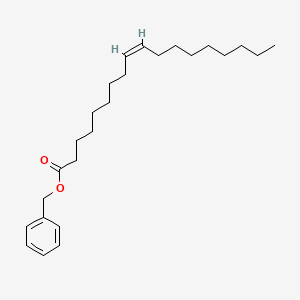

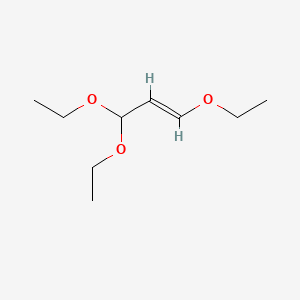

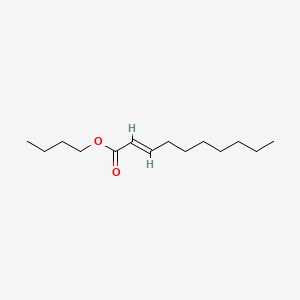

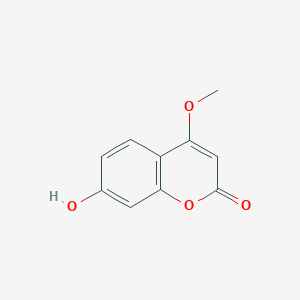

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)